molecular formula C20H18N4O3S B5225966 4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-methoxyphenol

4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-methoxyphenol

Cat. No.: B5225966
M. Wt: 394.4 g/mol
InChI Key: HVKYUSPFYWNQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-methoxyphenol is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a triazino-benzoxazepine core with an allylsulfanyl group and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can target the triazino-benzoxazepine core, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylsulfanyl group can yield sulfoxides or sulfones, while reduction of the triazino-benzoxazepine core can produce dihydro derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Properties

IUPAC Name

2-methoxy-4-(3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-3-10-28-20-22-19-17(23-24-20)13-6-4-5-7-14(13)21-18(27-19)12-8-9-15(25)16(11-12)26-2/h3-9,11,18,21,25H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKYUSPFYWNQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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